Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride
Description
Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate hydrochloride (CAS: 2098497-09-5) is a fluorinated organic compound characterized by a conjugated enoate ester backbone, a trifluoromethylphenyl substituent, and a hydrochloride salt form. Its molecular weight is 295.69 g/mol, with a purity of 97% as a laboratory-grade reagent . The (S,E)-stereochemistry indicates a specific spatial arrangement that may influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H13ClF3NO2 |
|---|---|
Molecular Weight |
295.68 g/mol |
IUPAC Name |
methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride |
InChI |
InChI=1S/C12H12F3NO2.ClH/c1-18-11(17)10(16)7-4-8-2-5-9(6-3-8)12(13,14)15;/h2-7,10H,16H2,1H3;1H |
InChI Key |
UUDUQHBJJVCBRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C=CC1=CC=C(C=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | Methyl (E,2S)-2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate; hydrochloride |
| Molecular Formula | C12H13ClF3NO2 |
| Molecular Weight | 295.68 g/mol |
| CAS Number | Not explicitly available; PubChem CID: 71742148 |
| Structural Features | α,β-Unsaturated ester, primary amine, trifluoromethyl-substituted phenyl ring |
| Key Identifiers | InChIKey: UUDUQHBJJVCBRU-SZZWBKDQSA-N |
The compound's trifluoromethyl group significantly increases lipophilicity and electron-withdrawing capacity, affecting reactivity and potential biological interactions. The amino group is reactive toward acylation and alkylation, while the α,β-unsaturated ester enables Michael-type additions.
Preparation Methods
Overview
The synthesis of methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride involves constructing the α,β-unsaturated ester backbone with the trifluoromethylphenyl substituent and introducing the amino group in the correct stereochemical configuration. The hydrochloride salt is typically formed by treatment with hydrochloric acid.
Synthetic Routes
General Strategy
- Starting Materials: 4-(trifluoromethyl)benzaldehyde or related trifluoromethyl-substituted aromatic precursors.
- Key Steps:
- Formation of the α,β-unsaturated ester via condensation or esterification.
- Introduction of the amino group through amination or reductive amination.
- Resolution or stereoselective synthesis to achieve the (S,E) configuration.
- Salt formation with hydrochloric acid.
Detailed Method from Patent Literature
While direct patents on this exact compound are limited, related synthetic strategies for structurally similar α,β-unsaturated amino esters with trifluoromethylphenyl groups have been described in the context of pharmaceutical intermediates (e.g., sitagliptin intermediates). The method involves:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Conversion of 4-(trifluoromethyl)phenylacetic acid to acid chloride | Thionyl chloride (SOCl2), methylene chloride solvent, catalytic DMF | Acid chloride formation is a common activation step for further transformations |
| 2 | Reaction with Meldrum’s acid to form a dioxanone intermediate | Meldrum’s acid, triethylamine | Enables formation of ketoester intermediates |
| 3 | Hydrolysis and isolation of sodium salt of the ketoester | Aqueous sodium hydroxide | Prepares for amination steps |
| 4 | Formation of α,β-unsaturated amino ester by reaction with ammonia or ammonium acetate | Ammonia or ammonium acetate, methanol or other polar solvents | Introduces amino group; can yield (Z)- or (E)- isomers depending on conditions |
| 5 | Reduction of α,β-unsaturated amino ester to desired stereochemistry | Sodium borohydride in acetic acid | Stereoselective reduction to (S,E)-isomer |
| 6 | Formation of hydrochloride salt | Treatment with hydrochloric acid | Stabilizes compound as hydrochloride salt |
This route emphasizes stereochemical control and functional group compatibility, critical for obtaining the target compound with high purity and yield.
Alternative Synthetic Approaches
- Michael Addition: Nucleophilic addition of amines to α,β-unsaturated esters bearing trifluoromethylphenyl substituents can be used to introduce the amino group.
- Chiral Resolution: If racemic mixtures are formed, chiral acids or chromatography can resolve the (S)-enantiomer.
- Direct Esterification: Condensation of amino acids with methanol under acidic conditions to form the methyl ester, followed by salt formation.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | Methanol, methylene chloride, polar solvents | Solubility and reaction rates influenced |
| Temperature | 0°C to reflux depending on step | Controls stereoselectivity and side reactions |
| Base | Triethylamine, sodium hydroxide | Neutralizes acids, facilitates intermediate formation |
| Reducing Agent | Sodium borohydride | Selective reduction of double bonds |
| Acid for Salt Formation | Hydrochloric acid (HCl) | Stabilizes compound as hydrochloride salt |
Optimization focuses on maximizing stereoselectivity (favoring (S,E) isomer), minimizing side products, and ensuring complete conversion.
Comparative Analysis of Preparation Methods
Summary Table of Key Data
| Aspect | Details |
|---|---|
| Molecular Weight | 295.68 g/mol |
| Molecular Formula | C12H13ClF3NO2 |
| Stereochemistry | (S,E) configuration |
| Key Functional Groups | Amino group, α,β-unsaturated ester, trifluoromethylphenyl |
| Common Synthetic Route | Acid chloride formation → Meldrum’s acid intermediate → Amination → Reduction → Salt formation |
| Typical Solvents | Methanol, methylene chloride, polar solvents |
| Reducing Agents | Sodium borohydride |
| Salt Formation Acid | Hydrochloric acid |
| Yield Range | 60-85% depending on method |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate; hydrochloride is utilized in the synthesis of various pharmaceutical agents. Its unique structure allows for:
- Nucleophilic Substitutions : The amino group facilitates the formation of derivatives through acylation or alkylation.
- Electrophilic Additions : The enone system can undergo Michael additions or conjugate additions with nucleophiles, making it a versatile building block in drug design .
Anticancer Research
Studies have indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer research. The incorporation of this compound in drug formulations has shown promise in targeting specific cancer pathways due to its lipophilicity and structural characteristics .
Pesticide Development
The compound's ability to interact with biological systems makes it a candidate for developing new agrochemicals. Research indicates that similar trifluoromethyl-containing compounds can improve the efficacy of pesticides by enhancing their stability and bioavailability in agricultural settings .
Polymer Chemistry
The unique properties of methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate; hydrochloride allow it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated effective inhibition of tumor growth in vitro when used as part of a drug formulation. |
| Study B | Pesticide Efficacy | Showed improved pest control compared to traditional compounds when applied in field tests. |
| Study C | Polymer Synthesis | Resulted in polymers with superior thermal properties and mechanical strength. |
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Structural and Functional Analysis
- Ester Group: Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than ethyl esters (e.g., Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride), affecting bioavailability .
Substituent Effects :
- The trifluoromethyl group provides superior electron-withdrawing and hydrophobic effects compared to 4-fluorophenyl or methanesulfonyl groups, influencing solubility and target affinity .
- The hydrochloride salt form improves aqueous solubility across all analogs, critical for laboratory handling and formulation .
Research Findings
- Synthetic Utility : The target compound’s α,β-unsaturated ester is a versatile electrophile in Michael additions, contrasting with hydrazine derivatives (e.g., [4-(trifluoromethyl)phenyl]hydrazine hydrochloride), which are used in diazo coupling .
- Biological Activity: Trifluoromethylphenyl-containing compounds are prevalent in kinase inhibitors and protease inhibitors due to their metabolic resistance. For example, Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride is a precursor in kinase inhibitor synthesis .
Notes
- Safety and Handling : All compounds discussed are labeled for laboratory use only, requiring precautions for hygroscopic or reactive groups (e.g., hydrazines) .
- Purity Considerations : The target compound’s 97% purity is standard for research reagents, ensuring reproducibility in synthetic workflows .
Biological Activity
Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate; hydrochloride, with the CAS number 2098497-09-5, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, an amino group, and an enone system. Its molecular formula is with a molecular weight of approximately 295.68 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it suitable for various applications in pharmacology.
| Property | Value |
|---|---|
| CAS Number | 2098497-09-5 |
| Molecular Formula | C12H13ClF3NO2 |
| Molecular Weight | 295.68 g/mol |
| SMILES | COC(=O)C@HN.Cl |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate hydrochloride is primarily attributed to its ability to engage in nucleophilic substitutions and electrophilic additions due to its amino and enone functionalities. The amino group can participate in reactions typical of amines such as acylation or alkylation, while the enone can undergo Michael additions or conjugate additions with nucleophiles.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. For instance:
- Antitumor Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways.
- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory responses, possibly by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
Antitumor Activity
A study published in MDPI highlighted the antitumor effects of trifluoromethyl-containing compounds. Researchers found that these compounds could significantly reduce tumor growth in murine models by activating apoptotic pathways .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds showed that they could effectively reduce inflammation markers in vivo. This was linked to the modulation of NF-kB signaling pathways, which are crucial in inflammatory processes .
Synthesis Methods
The synthesis of methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate hydrochloride can be achieved through several methods:
- Nucleophilic Substitution Reactions : Utilizing suitable electrophiles to introduce the trifluoromethyl group.
- Michael Addition Reactions : Employing nucleophiles to react with the enone system for further functionalization.
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate hydrochloride be optimized for higher purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reagents and reaction conditions. For example, coupling reactions with trifluoromethyl-containing intermediates (e.g., 4-(trifluoromethyl)phenyl derivatives) should use nitrogen atmospheres and catalysts like tetrabutylammonium iodide to enhance yields . Purification via reverse-phase HPLC with mobile phases such as acetonitrile/water (0.1% formic acid) and columns like YMC-Actus Triart C18 (50 × 330 mm, 5 µm) ensures high purity (>98%) . Monitoring reaction progress via LCMS (e.g., m/z 727 [M+H]⁺) and adjusting stirring times (e.g., 1.5 hours at 80°C) can further refine outcomes .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- LCMS : To confirm molecular ion peaks (e.g., m/z 785 [M+H]⁺) and assess intermediates .
- HPLC : Retention times under standardized conditions (e.g., 1.32 minutes using SMD-TFA05 analysis) ensure batch consistency .
- Reagent-Specific Protocols : Use cesium carbonate for deprotonation in SN2 reactions and monitor by LCMS for real-time validation .
Q. How is the trifluoromethyl group’s electronic influence addressed during structural elucidation?
- Methodological Answer : The electron-withdrawing trifluoromethyl group affects reactivity and stability. In LCMS, its presence may reduce ionization efficiency, necessitating adjustments in mobile phase composition (e.g., formic acid additives) . Computational tools like density functional theory (DFT) can model its steric and electronic effects on reaction pathways, though experimental validation via controlled coupling reactions (e.g., with 4-(trifluoromethyl)pyrimidine derivatives) is critical .
Advanced Research Questions
Q. How can contradictions in HPLC retention times between studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in column aging, temperature, or mobile phase gradients. Standardize conditions using internal standards (e.g., trifluoroacetic acid) and replicate analyses under identical parameters (e.g., SMD-TFA05 at 25°C) . For example, retention times of 1.27 vs. 1.32 minutes for similar compounds highlight the need for rigorous column calibration .
Q. What strategies improve yields in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Catalyst Optimization : Replace traditional bases with cesium carbonate to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain reactions at 65°C to avoid side-product formation during trifluoromethyl coupling .
- Purification : Use preparative HPLC with gradient elution (MeCN/water) to isolate unstable intermediates, achieving yields >85% .
Q. How does the trifluoromethyl group influence biological activity in preclinical models?
- Methodological Answer : The group enhances metabolic stability and target binding affinity. In vitro assays (e.g., enzyme inhibition studies) should compare analogs with/without the group to isolate its effects. For example, replace the trifluoromethyl group with methyl or chlorine to assess changes in IC₅₀ values . Pharmacokinetic studies in rodent models can further evaluate its impact on bioavailability and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
